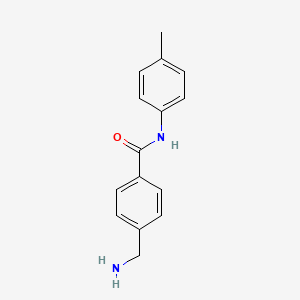

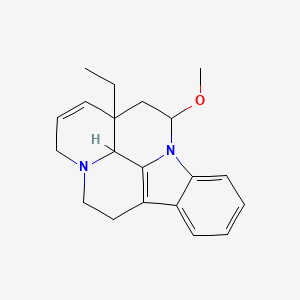

![molecular formula C14H20O4 B12114534 Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester CAS No. 1152599-55-7](/img/structure/B12114534.png)

Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido acético, 2-[2-(1,1-dimethylethyl)-4-metoxifenoxi]-, éster metílico es un compuesto orgánico conocido por su estructura y propiedades únicas. Este compuesto se caracteriza por la presencia de un grupo metoxifenoxi unido a un éster de ácido acético, con un grupo terc-butilo que proporciona impedimento estérico. Se utiliza comúnmente en diversas reacciones químicas y tiene aplicaciones en múltiples campos científicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ácido acético, 2-[2-(1,1-dimethylethyl)-4-metoxifenoxi]-, éster metílico suele implicar la esterificación del ácido carboxílico correspondiente con metanol. La reacción está catalizada por un ácido como el ácido sulfúrico o el ácido clorhídrico. El esquema general de la reacción es el siguiente:

R-COOH+CH3OH→R-COOCH3+H2O

En este caso, R representa el grupo 2-[2-(1,1-dimethylethyl)-4-metoxifenoxi]. La reacción se suele llevar a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar procesos catalíticos más eficientes, como el uso de catalizadores ácidos sólidos o la utilización de reactores de flujo continuo para mejorar el rendimiento y reducir el tiempo de reacción. El uso de técnicas avanzadas de purificación, como la destilación y la cristalización, garantiza la alta pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxilo, lo que lleva a la formación de derivados fenólicos.

Reducción: Las reacciones de reducción pueden dirigirse al grupo éster, convirtiéndolo al alcohol correspondiente.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) en condiciones ácidas.

Reducción: Hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄) en disolventes anhidros.

Sustitución: Halógenos (por ejemplo, bromo) en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl₃).

Productos principales

Oxidación: Compuestos fenólicos.

Reducción: Alcoholes.

Sustitución: Compuestos aromáticos halogenados.

Aplicaciones en investigación científica

Química

En química, este compuesto se utiliza como intermedio en la síntesis de moléculas más complejas. Su estructura única permite reacciones selectivas, lo que lo hace valioso en síntesis orgánica.

Biología

En la investigación biológica, se estudian los derivados de este compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.

Medicina

En medicina, sirve como precursor para la síntesis de agentes farmacéuticos. Sus derivados se exploran por su potencial terapéutico en el tratamiento de diversas enfermedades.

Industria

Industrialmente, este compuesto se utiliza en la producción de productos químicos especiales, incluidos los agentes aromatizantes y saborizantes. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

In medicine, it serves as a precursor for the synthesis of pharmaceutical agents. Its derivatives are explored for their therapeutic potential in treating various diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it suitable for various applications.

Mecanismo De Acción

El mecanismo de acción del ácido acético, 2-[2-(1,1-dimethylethyl)-4-metoxifenoxi]-, éster metílico implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad. La presencia del grupo metoxifenoxi permite interacciones de unión específicas, mientras que el grupo éster puede sufrir hidrólisis, liberando metabolitos activos.

Comparación Con Compuestos Similares

Compuestos similares

Ácido acético, 2-[2-(1,1-dimethylethyl)-4-hidroxifenoxi]-, éster metílico: Estructura similar, pero con un grupo hidroxilo en lugar de un grupo metoxilo.

Ácido acético, 2-[2-(1,1-dimethylethyl)-4-clorofenoxi]-, éster metílico: Contiene un átomo de cloro en lugar de un grupo metoxilo.

Unicidad

La presencia del grupo metoxilo en el ácido acético, 2-[2-(1,1-dimethylethyl)-4-metoxifenoxi]-, éster metílico proporciona propiedades electrónicas y estéricas únicas, influyendo en su reactividad e interacciones. Esto lo hace distinto de sus análogos y valioso para aplicaciones específicas donde estas propiedades son ventajosas.

Propiedades

Número CAS |

1152599-55-7 |

|---|---|

Fórmula molecular |

C14H20O4 |

Peso molecular |

252.31 g/mol |

Nombre IUPAC |

methyl 2-(2-tert-butyl-4-methoxyphenoxy)acetate |

InChI |

InChI=1S/C14H20O4/c1-14(2,3)11-8-10(16-4)6-7-12(11)18-9-13(15)17-5/h6-8H,9H2,1-5H3 |

Clave InChI |

XWHJAKLGLRAIOY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=C(C=CC(=C1)OC)OCC(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

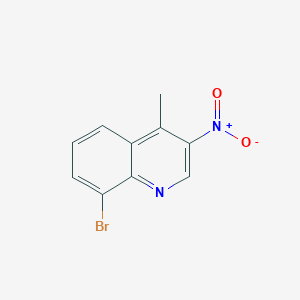

![Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B12114473.png)

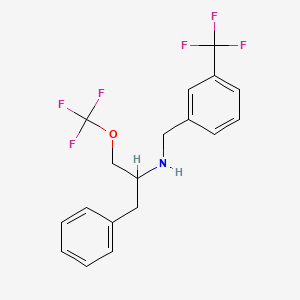

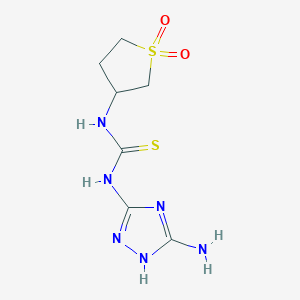

![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)

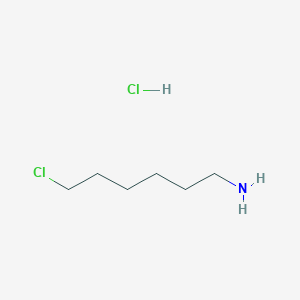

![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)

![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)

![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)